molecular formula C25H24BrN3O4 B449319 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE

Cat. No.: B449319
M. Wt: 510.4g/mol
InChI Key: PADUUKMYSJVCKU-UHFFFAOYSA-N
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Description

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromobenzyl, benzylidene, hydrazino, methoxyphenyl, and oxobutanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-bromobenzyl alcohol with benzaldehyde to form 3-bromobenzylidene benzyl ether. This intermediate is then reacted with hydrazine hydrate to produce the hydrazino derivative. Finally, the hydrazino derivative is coupled with N-(4-methoxyphenyl)-4-oxobutanamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((4-bromobenzyl)oxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
  • 2-{[((2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide

Uniqueness

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and oxobutanamide groups, in particular, contribute to its potential therapeutic effects and make it a valuable compound for research .

Properties

Molecular Formula

C25H24BrN3O4

Molecular Weight

510.4g/mol

IUPAC Name

N'-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-N-(4-methoxyphenyl)butanediamide

InChI

InChI=1S/C25H24BrN3O4/c1-32-22-11-9-21(10-12-22)28-24(30)13-14-25(31)29-27-16-19-6-2-3-8-23(19)33-17-18-5-4-7-20(26)15-18/h2-12,15-16H,13-14,17H2,1H3,(H,28,30)(H,29,31)

InChI Key

PADUUKMYSJVCKU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br

Origin of Product

United States

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